5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

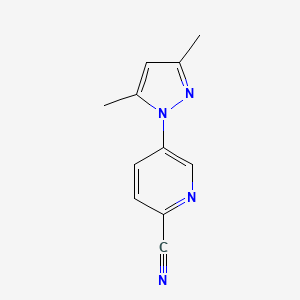

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features both a pyrazole and a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloropyridine-5-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Cyclization Reactions: It can form more complex heterocyclic systems through cyclization reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Cyclization: Cyclization reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyridines, as well as fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is characterized by the presence of a pyridine ring substituted with a pyrazole moiety and a cyano group. The IUPAC name for this compound is 5-(3,5-dimethyl-1H-pyrazol-1-yl)picolinonitrile, and its molecular formula is C11H10N4. The structural formula can be depicted as follows:

Antimicrobial Activity

Research has indicated that derivatives of pyridine and pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. It has been evaluated for its efficacy against various cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of certain kinases involved in cancer progression. Molecular docking studies have suggested favorable interactions between this compound and target enzymes .

Material Science Applications

The unique properties of this compound also extend to material science. Its ability to form coordination complexes with transition metals has been explored for applications in catalysis and sensor technology. The pyrazole moiety can stabilize metal ions, leading to the formation of novel materials with enhanced catalytic properties .

Agricultural Chemistry Applications

In agricultural chemistry, compounds similar to this compound have been investigated for their potential use as agrochemicals. Their biological activity suggests they could serve as natural pesticides or herbicides, offering an environmentally friendly alternative to synthetic chemicals. Research into their efficacy against plant pathogens is ongoing .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated several derivatives of pyridine-based compounds for their antimicrobial activity. The results indicated that those containing the pyrazole moiety exhibited significantly higher antibacterial activity compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of pyridine derivatives, researchers reported that this compound showed promising results in inhibiting the growth of various cancer cell lines through apoptosis induction mechanisms .

Mecanismo De Acción

The mechanism of action of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Uniqueness

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is unique due to its dual functionality, combining the properties of both pyrazole and pyridine rings. This dual functionality enhances its reactivity and broadens its application scope compared to similar compounds .

Actividad Biológica

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a pyrazole moiety and a cyano group, which contribute to its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

The compound demonstrated IC50 values ranging from 3.79 µM to 42.30 µM across different studies, indicating moderate to high efficacy in inhibiting cell proliferation .

Anti-inflammatory Properties

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds similar to this compound have shown inhibition of COX enzymes, which are key mediators in inflammation:

- COX Inhibition : Selective COX-2 inhibitors derived from pyrazole structures showed significant edema inhibition percentages compared to standard drugs like celecoxib .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that pyrazole derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.

- Inhibition of Kinases : Some derivatives have shown potential in inhibiting kinases involved in cell cycle regulation and proliferation.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cancer progression, further supporting its anticancer potential .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of various pyrazole derivatives against A549 and MCF7 cell lines. The results indicated that compounds with the dimethyl substitution pattern exhibited enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, derivatives of the compound were tested for their ability to inhibit COX enzymes. The results showed that certain modifications increased selectivity for COX-2 over COX-1, suggesting a reduced side effect profile.

Propiedades

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)13-7-11/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQMOWKHEZYWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.